molecular formula C17H17NO4S2 B11441197 5-(Sec-butylsulfanyl)-2-(2-furyl)-1,3-oxazol-4-yl phenyl sulfone

5-(Sec-butylsulfanyl)-2-(2-furyl)-1,3-oxazol-4-yl phenyl sulfone

Cat. No.: B11441197
M. Wt: 363.5 g/mol
InChI Key: QGWACIPPDXFALT-UHFFFAOYSA-N
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Description

5-(Sec-butylsulfanyl)-2-(2-furyl)-1,3-oxazol-4-yl phenyl sulfone is a complex organic compound that features a combination of functional groups, including a furan ring, an oxazole ring, and a sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Sec-butylsulfanyl)-2-(2-furyl)-1,3-oxazol-4-yl phenyl sulfone typically involves multi-step organic reactions. One possible route could involve the formation of the oxazole ring through a cyclization reaction, followed by the introduction of the furan ring and the sulfone group. Specific reaction conditions, such as temperature, solvents, and catalysts, would need to be optimized for each step.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of continuous flow reactors to improve efficiency and yield. The choice of solvents and reagents would be critical to ensure the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-(Sec-butylsulfanyl)-2-(2-furyl)-1,3-oxazol-4-yl phenyl sulfone can undergo various chemical reactions, including:

    Oxidation: The sulfone group can be oxidized to form sulfoxides or other higher oxidation states.

    Reduction: The compound can be reduced to form sulfides or other lower oxidation states.

    Substitution: The furan and oxazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce sulfides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible applications in drug discovery and development.

    Industry: Use in the production of advanced materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action for 5-(Sec-butylsulfanyl)-2-(2-furyl)-1,3-oxazol-4-yl phenyl sulfone would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other sulfone-containing molecules or those with furan and oxazole rings. Examples could be:

  • 5-(Methylsulfanyl)-2-(2-furyl)-1,3-oxazol-4-yl phenyl sulfone
  • 5-(Ethylsulfanyl)-2-(2-furyl)-1,3-oxazol-4-yl phenyl sulfone

Uniqueness

The uniqueness of 5-(Sec-butylsulfanyl)-2-(2-furyl)-1,3-oxazol-4-yl phenyl sulfone lies in its specific combination of functional groups, which might confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C17H17NO4S2

Molecular Weight

363.5 g/mol

IUPAC Name

4-(benzenesulfonyl)-5-butan-2-ylsulfanyl-2-(furan-2-yl)-1,3-oxazole

InChI

InChI=1S/C17H17NO4S2/c1-3-12(2)23-17-16(18-15(22-17)14-10-7-11-21-14)24(19,20)13-8-5-4-6-9-13/h4-12H,3H2,1-2H3

InChI Key

QGWACIPPDXFALT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)SC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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